molecular formula C12H9N3O3 B11870036 [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-93-1

[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11870036
CAS No.: 88757-93-1
M. Wt: 243.22 g/mol
InChI Key: LOKKMXKBZRDFML-UHFFFAOYSA-N
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Description

2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

The synthesis of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 2-methyl-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile can be compared with other quinoline derivatives such as:

The uniqueness of 2-((2-Methyl-5-nitroquinolin-8-yl)oxy)acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

88757-93-1

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(2-methyl-5-nitroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H9N3O3/c1-8-2-3-9-10(15(16)17)4-5-11(12(9)14-8)18-7-6-13/h2-5H,7H2,1H3

InChI Key

LOKKMXKBZRDFML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OCC#N

Origin of Product

United States

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